2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol
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Overview
Description
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol, also known as BMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BMQ is a member of the quinoline family of compounds and has been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses. This compound's ability to inhibit these pathways may contribute to its antitumor and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines. This compound has also been shown to have neuroprotective effects, which may be due to its ability to inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available and can be synthesized in high yields. This compound's fluorescent properties make it a valuable tool for the detection of metal ions, and its potential as a photosensitizer makes it a promising candidate for photodynamic therapy. However, this compound also has some limitations. Its mechanism of action is not fully understood, and its potential side effects and toxicity have not been thoroughly investigated.
Future Directions
There are several future directions for research on 2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol. One area of research could focus on elucidating the compound's mechanism of action and identifying its molecular targets. This could provide valuable insights into the compound's biological activities and potential therapeutic applications. Another area of research could focus on developing new synthetic methods for this compound that are more efficient and environmentally friendly. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a multistep process involving the reaction of 2-hydroxy-1,4-naphthoquinone with 3-bromo-5-chloro-2-methoxybenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Wittig reaction with 2-methyl-1,3-dioxolane-4-carbaldehyde to form the final product, this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a valuable compound for scientific research.
Scientific Research Applications
2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. This compound has also been shown to have potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been used as a fluorescent probe for the detection of metal ions and has shown promise as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
2-[(E)-2-(3-bromo-5-chloro-2-methoxyphenyl)ethenyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO2/c1-23-18-12(9-13(20)10-15(18)19)6-8-14-7-5-11-3-2-4-16(22)17(11)21-14/h2-10,22H,1H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNPWSHRXILGKG-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Cl)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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